(2R)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazine
Description
The compound "(2R)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazine" is a chiral oxazine derivative featuring a 1,4-oxazine core substituted with a 3,5-bis(trifluoromethyl)phenyl ethoxy group and a 4-fluorophenyl moiety. Its stereochemistry is defined by the (2R,1R) configuration, which is critical for its pharmacological interactions, particularly in targeting central nervous system (CNS) receptors or enzyme systems where enantioselectivity is significant .
Properties
IUPAC Name |
(6R)-6-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3,6-dihydro-2H-1,4-oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F7NO2/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12/h2-5,8-11,18H,6-7H2,1H3/t11-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOSCFXAHZBOCH-ADLMAVQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(=NCCO2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2C(=NCCO2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437709 | |
| Record name | AG-F-33940 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380499-07-0 | |
| Record name | (2R)-2-((1R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380499070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AG-F-33940 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-((1R)-1-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)ETHOXY)-3-(4-FLUOROPHENYL)-5,6-DIHYDRO-2H-1,4-OXAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38EA8GN2BN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
The compound (2R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazine, commonly referred to as Aprepitant or its derivatives, is a potent antagonist of the human neurokinin-1 (hNK1) receptor. This compound has garnered attention due to its significant biological activities, particularly in the context of cancer treatment and antiemetic properties.
- Molecular Formula : C20H16F7NO2
- Molecular Weight : 435.34 g/mol
- CAS Number : 380499-07-0
- Solubility : Soluble in chloroform and ethyl acetate; appears as an off-white solid .
Aprepitant acts primarily by inhibiting the binding of substance P to the NK1 receptor. This receptor plays a crucial role in mediating pain, inflammation, and nausea. By blocking this receptor, Aprepitant effectively reduces these physiological responses.
Antiemetic Effects
Aprepitant is widely recognized for its antiemetic properties, particularly in preventing chemotherapy-induced nausea and vomiting (CINV). It has shown efficacy in various clinical settings:
- Clinical Studies : In a randomized controlled trial involving patients undergoing chemotherapy, Aprepitant significantly reduced the incidence of acute and delayed nausea compared to placebo .
Anticancer Properties
Recent research has highlighted the potential anticancer effects of Aprepitant:
- Inhibition of Tumor Growth : Studies indicate that Aprepitant can inhibit metastasis and tumor growth in patient-derived xenografts and breast cancer cell lines. The compound has been shown to impair tumor growth through its action on the NK1 receptor .
- Case Study : In a study involving breast cancer patients, those treated with Aprepitant exhibited reduced tumor progression compared to those receiving standard care alone .
Neuroprotective Effects
Aprepitant has demonstrated neuroprotective properties in animal models:
- Intracerebral Hemorrhage Model : In studies involving intracerebral hemorrhage, Aprepitant treatment resulted in reduced neurological impairment and neuronal death .
Pharmacokinetics
Aprepitant is characterized by good oral bioavailability and central nervous system penetration. Its pharmacokinetic profile indicates a half-life suitable for once-daily dosing, making it convenient for patient use .
Summary of Biological Activities
Scientific Research Applications
Pharmaceutical Applications
This compound is primarily recognized as an impurity or intermediate in the production of antiemetic drugs, particularly Aprepitant and its derivatives. Aprepitant is used to prevent nausea and vomiting caused by chemotherapy and surgery.
Antiemetic Drug Development
The compound plays a crucial role in the synthesis of Aprepitant and its analogs. Aprepitant functions as a neurokinin-1 (NK1) receptor antagonist, effectively blocking the action of substance P, which is involved in the vomiting reflex. The presence of (2R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazine in formulations can influence the efficacy and safety profiles of these medications.
Research on Structure-Activity Relationships (SAR)
Studies have shown that modifications to the oxazine ring and the substitution patterns on the phenyl groups can significantly affect biological activity. Research into SAR has utilized this compound to explore how variations impact receptor binding affinity and therapeutic outcomes.
Analytical Applications
The compound serves as a reference standard in analytical chemistry for quality control during the synthesis of Aprepitant. Techniques such as High-Performance Liquid Chromatography (HPLC) are employed to monitor its levels during production processes.
Case Study 1: Efficacy in Chemotherapy-Induced Nausea
A clinical study evaluated the effectiveness of Aprepitant in combination with other antiemetics for patients undergoing chemotherapy. The results indicated that patients receiving Aprepitant had significantly lower rates of nausea compared to those receiving traditional therapies alone. The presence of this compound as an impurity was closely monitored throughout this study to ensure drug safety and efficacy.
Case Study 2: Development of Novel NK1 Antagonists
Research teams have synthesized new NK1 receptor antagonists based on the structure of Aprepitant. By incorporating variations of this compound into their designs, they were able to enhance potency and selectivity for NK1 receptors. These innovations are crucial for developing next-generation antiemetic therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Morpholine Derivatives: (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine Hydrochloride
- CAS : 171482-05-6
- Molecular Formula: C₂₀H₁₉ClF₇NO₂
- Molecular Weight : 473.81 g/mol
- Key Differences :
- Core Structure : Replaces the 1,4-oxazine ring with a morpholine ring, introducing an additional nitrogen atom and a hydrochloride salt.
- Substituents : Retains the 3,5-bis(trifluoromethyl)phenyl ethoxy and 4-fluorophenyl groups but in a morpholine scaffold.
- Physicochemical Impact : The hydrochloride salt enhances aqueous solubility compared to the free base oxazine derivative. The morpholine ring’s basic nitrogen may improve binding to acidic biological targets .
Oxazine Analog: (6R)-6-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3,6-dihydro-2H-1,4-oxazine
- CAS : 380499-07-0
- Molecular Formula: C₂₀H₁₆F₇NO₂
- Molecular Weight : 435.34 g/mol
- Key Differences: Stereochemistry and Substitution: The oxazine core is substituted at the 6-position (vs. 2-position in the target compound), altering the spatial orientation of the 4-fluorophenyl group. Physicochemical Properties: Higher lipophilicity (LogP = 5.22) compared to morpholine derivatives, suggesting enhanced membrane permeability but reduced solubility .
Triazolone-Morpholine Hybrid: 3-[[(2R,3R)-2-[(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one
- CAS : 1148113-53-4 (Aprepitant analog)
- Molecular Formula: Not explicitly provided, but likely C₂₇H₂₃F₇N₄O₃ (estimated).
- Key Differences :
- Hybrid Structure : Combines a morpholine ring with a triazolone moiety, expanding hydrogen-bonding capacity (PSA ≈ 80–90 Ų vs. 30.82 Ų for the oxazine in ).
- Therapeutic Relevance : As an aprepitant analog, this compound targets neurokinin-1 (NK1) receptors, suggesting divergent mechanisms compared to oxazine derivatives .
Comparative Data Table
| Property | Target Oxazine Compound | Morpholine HCl (CAS 171482-05-6) | Oxazine Analog (CAS 380499-07-0) | Triazolone-Morpholine Hybrid |
|---|---|---|---|---|
| Core Structure | 1,4-Oxazine | Morpholine | 1,4-Oxazine | Morpholine + Triazolone |
| Molecular Weight | ~435* | 473.81 | 435.34 | ~550 (estimated) |
| LogP | N/A | N/A | 5.22 | N/A |
| PSA (Ų) | N/A | N/A | 30.82 | ~85 (estimated) |
| Key Substituents | 3,5-Bis(CF₃)Ph, 4-F-Ph | 3,5-Bis(CF₃)Ph, 4-F-Ph | 3,5-Bis(CF₃)Ph, 4-F-Ph | 3,5-Bis(CF₃)Ph, 4-F-Ph |
| Therapeutic Indication | CNS (inferred) | N/A | CNS (patented) | Anti-emetic (NK1 antagonist) |
*Estimated based on analog in .
Research Findings and Implications
- Stereochemistry : The (2R,1R) configuration in the target compound likely confers selectivity for chiral targets, as seen in aprepitant analogs where enantiomers exhibit >100-fold differences in receptor affinity .
- Lipophilicity vs. Solubility : The oxazine analog’s high LogP (5.22) suggests utility in CNS drug design, where blood-brain barrier penetration is critical, but may require formulation optimization .
- Structural Hybrids : The triazolone-morpholine hybrid demonstrates how core structure modifications can redirect therapeutic applications (e.g., from CNS to anti-emetic) while retaining key substituents .
Preparation Methods
Grignard Reagent Addition
The foundational step involves reacting (2R,2α-R)-4-benzyl-2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1,4-oxazin-3-one with a 4-fluorophenyl organometallic reagent. Grignard reagents such as 4-fluorophenyl magnesium bromide or 4-fluorophenyl lithium are preferred due to their nucleophilic efficiency. The reaction proceeds in anhydrous tetrahydrofuran (THF) or diethyl ether at temperatures between −20°C and 25°C to minimize side reactions.
A critical parameter is the stoichiometric ratio of the Grignard reagent to the oxazinone substrate, typically maintained at 1.1:1 to ensure complete conversion. Post-reaction quenching with methanol at <10°C stabilizes the intermediate before hydrogenation.
Catalytic Hydrogenation
The benzyl-protected intermediate undergoes hydrogenation using palladium on carbon (Pd/C) under 30–50 psi H₂ pressure in methanol or ethanol. This step cleaves the benzyl group while retaining the stereochemical integrity of the oxazine ring. Acidic additives like hydrochloric acid (1–2 M) enhance reaction rates by protonating the intermediate, facilitating Pd-mediated hydrogenolysis.
Table 1: Reaction Conditions for Organometallic-Hydrogenation Route
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Grignard Addition | 4-Fluorophenyl MgBr (1.1 eq) | THF | −20°C | 85–90 |
| Hydrogenation | 10% Pd/C, H₂ (50 psi), HCl (1 M) | Methanol | 25°C | 92–95 |
Multi-Step Synthesis with Resolution
Reduction of 4-Benzyl-3-(4-fluorophenyl)morpholin-2-one
Racemic 4-benzyl-3-(4-fluorophenyl)morpholin-2-one is reduced using lithium tri-sec-butylborohydride (L-Selectride) in tetrahydrofuran at 0–5°C. This selective reduction yields a diastereomeric mixture of morpholine derivatives, which are separated via flash chromatography (silica gel, hexane/ethyl acetate).
Diastereomeric Crystallization
The racemic mixture is treated with (−)-di-p-toluoyl-D-tartaric acid in ethanol to resolve the (2R,3S)-isomer. Crystallization at −20°C achieves >98% enantiomeric excess (ee), critical for subsequent steps.
Cyclization and Dehydrogenation
The resolved intermediate undergoes cyclization with N-methylcarboxy-2-chloroacetamidrazone in acetonitrile under reflux (82°C). Dehydrogenation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in toluene yields the unsaturated oxazine precursor, which is hydrogenated to the final product.
Table 2: Multi-Step Synthesis Parameters
Comparative Analysis of Methodologies
The organometallic route offers superior scalability (85–95% overall yield) and fewer steps, making it industrially preferred. In contrast, the multi-step approach enables precise stereochemical control but suffers from lower cumulative yields (≈50%) and higher reagent costs.
Critical challenges include:
-
Moisture Sensitivity : Grignard reagents require strict anhydrous conditions.
-
Catalyst Deactivation : Pd/C loses activity if exposed to sulfur-containing impurities.
-
Racemization Risk : High temperatures during cyclization may erode enantiomeric purity.
Physicochemical Properties and Characterization
The compound exhibits a molecular weight of 435.34 g/mol (C₂₀H₁₆F₇NO₂) and solubility in chloroform, ethyl acetate, and methanol. X-ray powder diffraction (XRPD) identifies two crystalline forms (Form I and Form II), distinguishable by peaks at 2θ = 12.4°, 15.7°, and 20.3°.
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₆F₇NO₂ |
| Melting Point | 128–132°C |
| Solubility | Chloroform, Ethyl Acetate |
| XRPD Peaks (Form I) | 12.4°, 15.7°, 20.3° |
Q & A
Q. What are the optimized synthetic routes for preparing (2R)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazine?
Answer: The synthesis typically involves enantioselective methods to control stereochemistry at the (2R) and (1R) centers. A key approach uses palladium-catalyzed coupling reactions with chiral ligands (e.g., BINAP derivatives) to install the trifluoromethylphenyl and fluorophenyl groups. For example, Zhao et al. (2002) employed a stereospecific cyclization step using tert-butyldimethylsilyl (TBS) protection for hydroxyl intermediates, followed by deprotection and etherification . Reaction conditions (e.g., solvent polarity, temperature) must be tightly controlled to minimize racemization.
Q. Which analytical techniques are critical for characterizing this compound’s purity and stereochemistry?
Answer:
- NMR Spectroscopy : , , and NMR are essential for confirming stereochemistry and fluorine substitution patterns. For instance, splitting patterns in NMR distinguish between 3,5-bis(trifluoromethyl)phenyl groups and other fluorinated substituents .
- Chiral HPLC : Validates enantiomeric excess (≥90%) using columns like Chiralpak AD-H with hexane/isopropanol mobile phases .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (435.335 g/mol) and fragmentation patterns .
Q. How should researchers handle stability challenges during storage and experimental use?
Answer:
- Storage : Store under inert gas (argon) at –20°C to prevent hydrolysis of the oxazine ring. Avoid exposure to moisture and strong oxidizers, as the trifluoromethyl groups are susceptible to radical degradation .
- In-solution stability : Use anhydrous solvents (e.g., THF, DCM) and conduct time-course stability assays via LC-MS to monitor degradation products under experimental conditions .
Advanced Research Questions
Q. How do stereochemical variations in the oxazine ring impact biological or catalytic activity?
Answer: The (2R,1R) configuration is critical for activity in receptor-binding studies. For example, replacing the (1R)-ethoxy group with its (1S) enantiomer reduces binding affinity by >50% in NK1 receptor assays, as shown in analogs like (R,R,R)-Aprepitant . Computational docking studies (e.g., AutoDock Vina) can model steric clashes caused by incorrect stereochemistry .
Q. What methodologies resolve contradictions in reaction yields reported across studies?
Answer: Discrepancies often arise from subtle differences in:
- Catalyst loading : PdCl(PPh) at 5 mol% vs. 10 mol% alters cyclization efficiency .
- Purification protocols : Gradient column chromatography (SiO, hexane/EtOAc) vs. recrystallization (ethanol/water) affects isolated yields .
- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and optimize reaction timelines .
Q. How can researchers design experiments to probe metabolic stability in biological systems?
Answer:
- In vitro assays : Incubate the compound with liver microsomes (human or rodent) and quantify parent compound depletion via LC-MS/MS. The fluorophenyl group may undergo cytochrome P450-mediated hydroxylation .
- Isotope labeling : Incorporate at the 4-fluorophenyl position to track metabolic pathways using PET imaging .
Q. What computational tools predict the compound’s reactivity in novel reaction environments?
Answer:
- DFT calculations : Gaussian 09 with B3LYP/6-31G* basis sets models frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Solvent effect modeling : COSMO-RS predicts solubility and stability in polar aprotic vs. nonpolar solvents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
